2-(4-chlorophenoxy)-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H25ClN2O2 and its molecular weight is 372.89. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Effects of Anilidoquinoline Derivatives
A study by Ghosh et al. (2008) synthesized and evaluated the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro and showed potential in reducing viral load and increasing survival in infected mice, suggesting its application in antiviral research (Ghosh et al., 2008).
Analgesic and Anti-inflammatory Activities of Quinazolinyl Acetamides
Alagarsamy et al. (2015) investigated novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides for their analgesic, anti-inflammatory, and ulcerogenic index activities. One compound in particular showed potent analgesic and anti-inflammatory activities, highlighting the potential of quinazolinyl acetamides in developing pain and inflammation treatments (Alagarsamy et al., 2015).
Antimicrobial Activities of Quinazolines
Desai et al. (2007) synthesized new quinazoline derivatives and screened them for antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents, underscoring the importance of quinazoline compounds in combating microbial resistance (Desai et al., 2007).
Corrosion Inhibition by Quinoxalines
Zarrouk et al. (2014) performed a theoretical study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors for copper in nitric acid media. The relationship between molecular structure and inhibition efficiency provides valuable insights into the application of these compounds in protecting metals from corrosion (Zarrouk et al., 2014).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-2-24-13-3-4-17-14-16(5-10-20(17)24)11-12-23-21(25)15-26-19-8-6-18(22)7-9-19/h5-10,14H,2-4,11-13,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWNAKZXIRQGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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